Cyclo(-RGDfK) TFA

Integrin inhibition Angiogenesis Cancer therapeutics

Cyclo(-RGDfK) TFA is the definitive αvβ3 integrin inhibitor for research requiring reliable binding and precise conjugation. Its sub-nanomolar IC₅₀ (0.94 nM) and >150-fold selectivity over αvβ5/α5β1 ensure accurate targeting. The TFA salt form guarantees superior aqueous solubility and handling. The unique lysine residue provides an orthogonal amine handle for conjugation to nanoparticles, surfaces, or chelators without perturbing the RGD pharmacophore. Choose Cyclo(-RGDfK) TFA for reproducible radiochemical purity (>97%) in tracer development and consistent biomimetic surface engineering.

Molecular Formula C29H42F3N9O9
Molecular Weight 717.7 g/mol
Cat. No. B2913896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-RGDfK) TFA
Molecular FormulaC29H42F3N9O9
Molecular Weight717.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7)
InChIKeyWHCQIPJAWCYHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-RGDfK) TFA: High-Potency αvβ3 Integrin Inhibitor for Targeted Research & Procurement


Cyclo(-RGDfK) TFA (CAS 500577-51-5) is the trifluoroacetate salt of the cyclic pentapeptide c(RGDfK) . This compound serves as a potent and selective inhibitor of the αvβ3 integrin, with a reported IC₅₀ of 0.94 nM [1]. The core cyclic peptide, cyclo[-RGDfK-], exhibits a binding affinity (Kᴅ) of 41.70 nM for purified integrin and demonstrates moderate reactivity with HEK293(β3) cells [2]. As a conformationally constrained RGD-mimetic, it is widely employed in oncology, molecular imaging, and biomaterials research for targeted drug delivery and cell adhesion studies.

Beyond Generic RGD Peptides: Why Cyclo(-RGDfK) TFA Cannot Be Interchanged with Common Analogs


Interchanging Cyclo(-RGDfK) TFA with other RGD-bearing peptides—even those with similar cyclic structures—introduces significant variability in binding affinity, selectivity, and functional utility. Systematic evaluations confirm that cyclic RGD pentapeptides exhibit a strict potency hierarchy: c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC), with IC₅₀ values for αvβ3 ranging from 1.5 nM to 6 nM [1]. Crucially, the lysine residue in c(RGDfK) provides a unique, conjugation-competent primary amine that minimally perturbs integrin binding [1], a feature absent in c(RGDfC) and c(RGDfV). Furthermore, the TFA salt form of Cyclo(-RGDfK) enhances aqueous solubility and handling compared to its non-salt counterparts, directly impacting experimental reproducibility . Substitution with linear RGD peptides results in >10-fold weaker affinity and loss of αvβ3 selectivity [2]. Therefore, procurement of the precise Cyclo(-RGDfK) TFA molecular entity is mandatory for experiments requiring reliable αvβ3 targeting and conjugation.

Cyclo(-RGDfK) TFA: Quantified Differentiation Against Key Comparators


αvβ3 Integrin Binding Potency: Cyclo(-RGDfK) TFA vs. Cilengitide

Cyclo(-RGDfK) TFA exhibits a sub-nanomolar IC₅₀ of 0.94 nM for αvβ3 integrin [1], representing a 4- to 6-fold higher potency than the clinically evaluated cyclic RGD peptide Cilengitide (c(RGDf(NMe)V)), which displays IC₅₀ values ranging from 4.1 nM to 2.3 nM across multiple assay systems . The difference in binding affinity is further corroborated by functional studies where c(RGDfK)-modified micelles demonstrate stronger inhibitory effects on αvβ3-expressing T-24 cell proliferation compared to unmodified controls [1].

Integrin inhibition Angiogenesis Cancer therapeutics

Functional Conjugation Advantage: c(RGDfK) vs. c(RGDfC) in Molecular Imaging

Cyclo(-RGDfK) TFA contains a lysine residue that provides a primary amine for site-specific conjugation without significantly compromising integrin affinity [1]. In contrast, the commonly used analog c(RGDfC) relies on a cysteine thiol for conjugation. Direct comparative studies using DOTA-C-glyco conjugates demonstrate that the c(RGDfK)-based tracer ([⁶⁸Ga]Ga-DOTA-C-glyco-c(RGDfK)) achieves substantially higher αvβ3 affinity (IC₅₀ ≈ 0.94 nM for the parent peptide) compared to the c(RGDfC) analog (IC₅₀ = 42 nM) [2][3]. This 45-fold difference in target engagement directly impacts imaging contrast and tracer accumulation in αvβ3-positive tumors.

PET imaging Radiopharmaceuticals Bifunctional chelators

Cyclo(-RGDfK) TFA Salt Form: Enhanced Solubility and Handling vs. Non-Salt Base Peptide

The trifluoroacetate (TFA) salt form of Cyclo(-RGDfK) provides tangible practical advantages over the free base peptide. The TFA counterion increases the aqueous solubility of the peptide . Quantitatively, Cyclo(-RGDfK) TFA demonstrates solubility of 100 mg/mL in DMSO and ≥84 mg/mL in water , whereas the non-salt form (c(RGDfK) base, CAS 161552-03-0) exhibits lower water solubility of 59.2 mg/mL . This represents a minimum 1.4-fold improvement in aqueous solubility. Furthermore, the TFA salt form exhibits enhanced storage stability and biocompatibility, which is critical for reproducible in vivo and in vitro experiments .

Peptide formulation Solubility enhancement Laboratory handling

αvβ3 Selectivity: Superior Discrimination Over Linear RGD Peptides

Cyclo(-RGDfK) TFA achieves sub-nanomolar αvβ3 inhibition (IC₅₀ = 0.94 nM) while maintaining >150-fold selectivity over αvβ5 (IC₅₀ range for cyclic RGD peptides: 250–503 nM) and >140-fold selectivity over α5β1 (IC₅₀ range: 141–236 nM) [1][2]. In contrast, linear RGD peptides exhibit IC₅₀ values for αvβ3 in the range of 12–89 nM and demonstrate markedly reduced subtype selectivity, with αvβ5 IC₅₀ values of 167–580 nM and α5β1 values of 34–335 nM [2]. This means linear RGD peptides can be only ~2-fold selective for αvβ3 over α5β1, whereas cyclic c(RGDfK) exhibits >100-fold discrimination.

Integrin selectivity Off-target profiling Cell adhesion

Optimal Use Cases for Cyclo(-RGDfK) TFA in Preclinical Research and Bioconjugation


High-Sensitivity PET Imaging of αvβ3-Expressing Tumors

Cyclo(-RGDfK) TFA is the preferred targeting vector for generating radiolabeled tracers with high radiochemical purity (>97%) and specific activity (36–67 GBq/μmol) [1]. The compound's sub-nanomolar αvβ3 affinity (IC₅₀ = 0.94 nM) [2] and its lysine-mediated conjugation chemistry [3] enable the production of [⁶⁶Ga]DOTA-E-[c(RGDfK)]₂ and [⁶⁸Ga]Ga-NOPO-c(RGDfK) probes that yield high-contrast microPET images of αvβ3-positive tumor xenografts for up to 24 hours post-injection [1].

Functionalization of 3D Cell Culture Scaffolds and Biomaterials

The lysine residue in Cyclo(-RGDfK) TFA serves as an orthogonal conjugation handle for immobilizing the peptide onto synthetic polymer surfaces (e.g., PMMA, PEG hydrogels) or nanoparticles without disrupting the RGD pharmacophore [3]. This enables the creation of αvβ3-selective biomimetic surfaces that support human pluripotent stem cell adhesion and proliferation in 3D culture systems , a capability that cannot be matched by linear RGD peptides due to their >10-fold lower affinity and poor selectivity [4].

Competitive Displacement Assays for Integrin Inhibitor Screening

With an IC₅₀ of 0.94 nM for αvβ3 [2] and >150-fold selectivity over αvβ5 and α5β1 [4], Cyclo(-RGDfK) TFA serves as a high-stringency positive control and reference standard in ELISA-like solid phase binding assays . Its superior potency compared to Cilengitide (IC₅₀ = 2.3–4.1 nM) allows researchers to establish a more sensitive baseline for detecting weak or partial integrin antagonists, improving assay dynamic range and hit identification.

Targeted Nanoparticle Drug Delivery to Angiogenic Vasculature

Cyclo(-RGDfK) TFA-modified micelles demonstrate strong affinity for αvβ3-expressing T-24 bladder carcinoma cells and exert potent anti-proliferative effects [5]. In athymic mice bearing αvβ3-positive C6 gliomas, c(RGDfK) modification reduces tumor progression, metabolic activity, and intratumoral vessel density [5]. The TFA salt form's enhanced aqueous solubility facilitates high-density peptide surface loading on liposomes, polymeric nanoparticles, and drug conjugates, maximizing multivalent avidity effects for improved tumor homing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(-RGDfK) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.